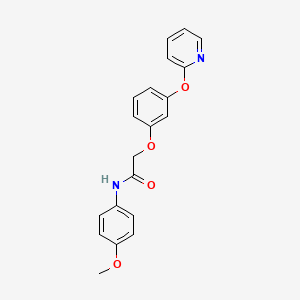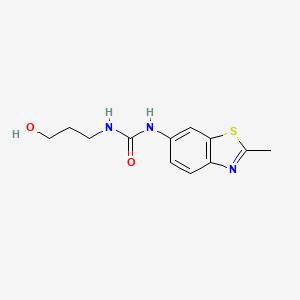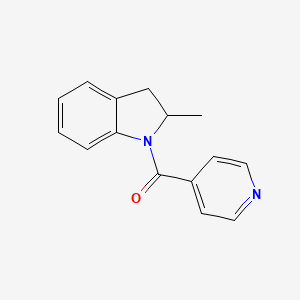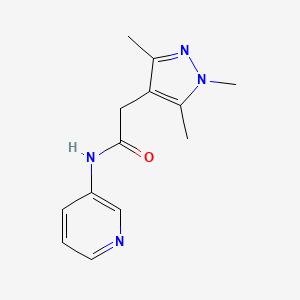
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA, which is essential for regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Wirkmechanismus
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, this compound-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity has been linked to the therapeutic effects of this compound-115 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound-115 administration have been shown to have a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and modulation of various neurotransmitter systems. The net effect of these changes is an overall reduction in brain activity, which can be beneficial in certain neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABAergic neurotransmission. This compound-115 is also stable and can be synthesized in large quantities. However, there are limitations to its use in lab experiments. This compound-115 has a short half-life in vivo, which can make dosing and administration challenging. Additionally, its effects on other neurotransmitter systems can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of cognitive impairments associated with aging and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound-115 and its effects on other neurotransmitter systems.
Synthesemethoden
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that this compound-115 can be produced in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. This compound-115 has also been investigated as a potential treatment for cognitive impairments associated with aging and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(18-14-8-4-11-17-12-14)16(9-5-10-16)13-6-2-1-3-7-13/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWNSRRDGIRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)







![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)